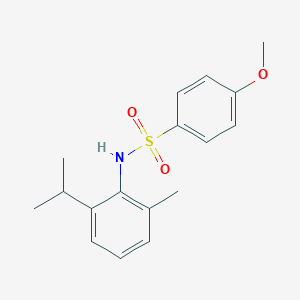
2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MNPA, and it is a member of the acrylamide family. MNPA is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that has been linked to the development of several diseases, including obesity, diabetes, and cancer.
Mecanismo De Acción
MNPA exerts its effects by binding to the active site of 2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide, inhibiting its enzymatic activity. This inhibition leads to an increase in insulin sensitivity and a decrease in blood glucose levels. MNPA has also been shown to induce apoptosis in cancer cells by inhibiting the activity of 2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide.
Biochemical and Physiological Effects:
MNPA has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes. MNPA has also been shown to decrease body weight and adiposity in these models. In addition, MNPA has been shown to induce apoptosis in cancer cells and inhibit cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNPA has several advantages for lab experiments, including its potency and selectivity for 2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide. However, MNPA has limitations as well, including its low solubility in aqueous solutions and its potential toxicity.
Direcciones Futuras
There are several future directions for MNPA research, including the development of more potent and selective 2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide inhibitors, the investigation of MNPA's effects on other diseases, and the development of MNPA-based therapies for obesity, diabetes, and cancer.
Conclusion:
In conclusion, MNPA is a potent inhibitor of 2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide that has significant potential for therapeutic applications. MNPA has been shown to improve insulin sensitivity, reduce blood glucose levels, decrease body weight, and induce apoptosis in cancer cells. MNPA has several advantages for lab experiments, including its potency and selectivity for 2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide, but it also has limitations, including its low solubility in aqueous solutions and potential toxicity. There are several future directions for MNPA research, including the development of more potent and selective 2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide inhibitors and the investigation of MNPA's effects on other diseases.
Métodos De Síntesis
The synthesis of MNPA involves a multi-step process that includes the reaction of 4-methyl-3-nitrobenzaldehyde with malononitrile to form 2-cyano-3-(4-methyl-3-nitrophenyl)acrylonitrile. This intermediate is then reacted with phenylhydrazine to produce MNPA. The overall yield of this reaction is approximately 50%.
Aplicaciones Científicas De Investigación
MNPA has been extensively studied for its potential therapeutic applications. As mentioned earlier, MNPA is a potent inhibitor of 2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide, which has been linked to several diseases. MNPA has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease body weight in animal models of obesity and diabetes. MNPA has also been investigated for its anticancer properties, as 2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide has been shown to play a role in cancer cell growth and survival.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c1-12-7-8-13(10-16(12)20(22)23)9-14(11-18)17(21)19-15-5-3-2-4-6-15/h2-10H,1H3,(H,19,21)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJDEYRYHZFEPE-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-({5-[4-(trifluoromethoxy)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5702556.png)


![2-fluoro-N-[3-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5702579.png)
![ethyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5702584.png)
![4-[(4-chlorophenyl)thio]-3,5-dimethyl-1-phenyl-1H-pyrazole](/img/structure/B5702596.png)
![methyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5702605.png)

![3-[5-(4-bromophenyl)-1-isopropyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5702620.png)

![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5702632.png)
![2-ethyl-5-(3-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5702634.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5702642.png)
